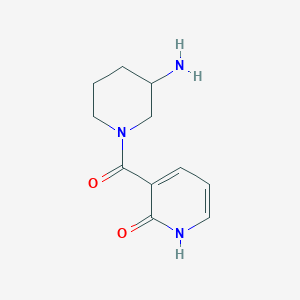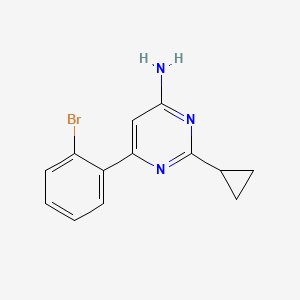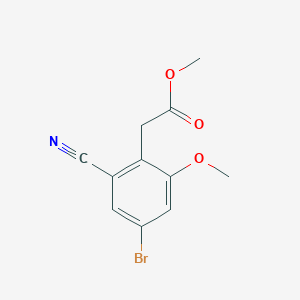
2-(二甲氨基)-4,5,6-三甲基吡啶-3-腈
描述
2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile (DMAT) is an organic compound with a wide range of applications in various fields of science. DMAT is an important intermediate in organic synthesis and is used as a building block in the production of a variety of drugs, fragrances, and other materials. It is also used as a catalyst in the production of polymers, and as a reagent in the synthesis of pharmaceuticals and other compounds. DMAT is an important component of many laboratory experiments and has been studied extensively in recent years.
科学研究应用
Drug and Gene Delivery Systems
The compound has been utilized in the development of nanocarriers for drug and gene delivery. These nanocarriers can simultaneously load anticancer drugs and nucleic acids, which is challenging due to their different physico-chemical properties . The use of this compound in amphiphilic block copolymers allows for the creation of micelles that can effectively deliver drugs and genetic material to target sites, potentially improving cancer therapy outcomes.
Stimuli-Responsive Polymersomes
In the field of nanotechnology , the compound serves as a building block for creating polymersomes —vesicles that are more robust than liposomes and can respond to pH, temperature, and other conditions . These polymersomes have significant potential in drug delivery, gene therapy, and as nanoreactors, due to their ability to respond to the unique environments found within biological systems.
Antioxidant and Anti-inflammatory Applications
The compound’s derivatives have been explored for their antioxidant and anti-inflammatory properties. When incorporated into polymer micelles , they can be loaded with drugs like quercetin , which has known antioxidant and anticancer effects . This application is particularly relevant in the development of treatments for chronic diseases that involve oxidative stress and inflammation.
Biocompatible Polymer Synthesis
Researchers have used this compound in the synthesis of biocompatible polymers . These polymers can be finely tuned for composition, functionality, and properties, making them suitable for various targeted therapies . The ability to design such precise polymers opens up new avenues for personalized medicine.
Metabolic Activity Modulation
The compound plays a role in the modulation of metabolic activity within cells. By forming complexes with other molecules, it can influence cellular processes, which is a critical aspect of developing treatments for metabolic disorders .
Nanoparticle Characterization
In material science , the compound is used in the characterization of nanoparticles. Its properties allow for detailed analysis of nanoparticle behavior, which is essential for ensuring the safety and efficacy of nanomaterials used in medical applications .
Environmental Remediation
There is potential for the compound to be used in environmental remediation . Its derivatives have been studied for their effectiveness in degrading organic pollutants, which could lead to new methods for cleaning up environmental contaminants.
Controlled Release Mechanisms
Lastly, the compound is instrumental in creating controlled release mechanisms for therapeutic agents. By adjusting the compound’s structure, researchers can control the release rate of drugs, providing a sustained therapeutic effect .
属性
IUPAC Name |
2-(dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7-8(2)10(6-12)11(14(4)5)13-9(7)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOZHBRKXCFVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)N(C)C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-4,5,6-trimethylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)
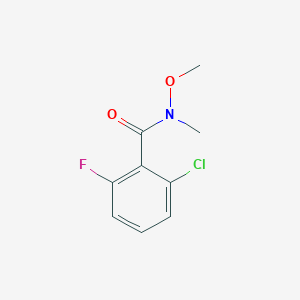

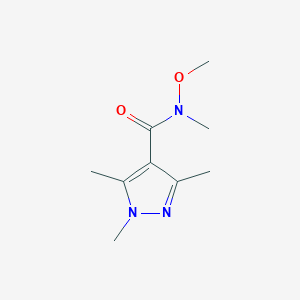
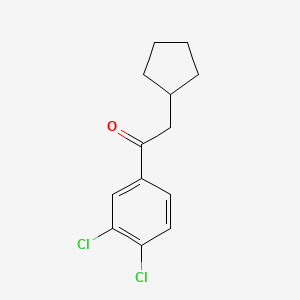
![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)
![[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine](/img/structure/B1489552.png)

![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)

![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)
